(-)-JQ1 is the less active enantiomer of (+)-JQ1, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. These proteins, particularly BRD4, play a crucial role in gene expression by recognizing and binding to acetylated lysine residues on histones. While (+)-JQ1 exhibits high inhibitory activity towards BRD4, its enantiomer (-)-JQ1 is considered largely inactive []. Therefore, (-)-JQ1 serves as a valuable negative control compound in scientific studies investigating the biological effects of BET inhibition by (+)-JQ1 [, ].
(R)-(-)-JQ1 Enantiomer is a stereoisomer of the well-known bromodomain and extraterminal domain protein (BET) inhibitor, JQ1. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy and viral reactivation. The compound operates primarily by inhibiting the interaction between BET proteins and acetylated lysine residues, which are crucial for various cellular processes including transcriptional regulation.
(R)-(-)-JQ1 Enantiomer is synthesized from precursors that are typically derived from commercially available starting materials. The synthesis of this compound has been optimized to produce high yields and enantiomeric purity, making it accessible for research and therapeutic applications.
(R)-(-)-JQ1 Enantiomer belongs to the class of small molecules known as BET inhibitors. These compounds selectively target bromodomains, which are protein domains that recognize acetylated lysine residues on histones and non-histone proteins, influencing gene expression and cellular functions.
The synthesis of (R)-(-)-JQ1 Enantiomer has been developed using various methods that emphasize stereoselectivity and efficiency. One notable approach involves the use of lithium hexamethyldisilazide as a base in a stereoselective alkylation reaction, which allows for the introduction of substituents at specific positions on the molecule without the need for chiral chromatography.
(R)-(-)-JQ1 Enantiomer features a complex molecular structure characterized by multiple chiral centers. The stereochemistry is crucial for its biological activity, as different enantiomers can exhibit vastly different effects on biological systems.
(R)-(-)-JQ1 Enantiomer participates in several key chemical reactions that enhance its utility as a pharmacological agent. These include:
The reactions typically require careful control of conditions to prevent racemization, especially during alkylation steps where strong bases are used.
(R)-(-)-JQ1 Enantiomer exerts its effects primarily through competitive inhibition of BET proteins, particularly BRD4. By binding to the bromodomains, it prevents these proteins from interacting with acetylated histones, thereby modulating gene expression involved in cell proliferation and survival.
Research indicates that (R)-(-)-JQ1 does not display the same potency as its counterpart (+)-JQ1 in terms of inhibiting BRD4 target genes, suggesting a distinct mechanism or reduced efficacy in certain biological contexts .
(R)-(-)-JQ1 Enantiomer is primarily utilized in research focused on:
Bromodomain and extra-terminal (BET) proteins (BRD2, BRD3, BRD4, BRDT) function as epigenetic "readers" that recognize acetylated lysine residues on histone tails (H3/H4), facilitating the recruitment of transcriptional machinery to regulate gene expression. Their tandem bromodomains (BD1 and BD2) bind acetyl-lysine, while the extraterminal (ET) domain mediates protein-protein interactions critical for transcriptional activation [1] [3]. BRD4, the most extensively studied BET member, drives oncogene expression (e.g., MYC, BCL2) by recruiting the positive transcription elongation factor complex (P-TEFb) to release paused RNA polymerase II [1] [10]. Dysregulation of BET proteins is implicated in cancers (leukemias, carcinomas), inflammatory diseases, and viral pathogenesis due to their role in amplifying transcription of disease-driving genes [1] [3] [7].
Table 1: BET Proteins and Their Pathogenic Roles
Protein | Primary Function | Disease Association |
---|---|---|
BRD2 | Cell cycle progression (G1/S transition), metabolic regulation | Cancers, metabolic disorders |
BRD3 | Transcriptional co-regulation with GATA1 | Erythroid/megakaryocytic malignancies, arthritis |
BRD4 | Transcriptional elongation via P-TEFb recruitment, super-enhancer assembly | NUT midline carcinoma, leukemias, solid tumors |
BRDT | Chromatin remodeling during spermatogenesis | Male contraception target |
JQ1, a thienotriazolodiazepine, is a potent pan-BET inhibitor whose activity is exquisitely stereospecific. The (+)-JQ1 enantiomer binds the acetyl-lysine pocket of BET bromodomains with high affinity (Kd ~50 nM for BRD4), displacing BET proteins from chromatin and suppressing oncogene transcription. In stark contrast, (R)-(-)-JQ1—its enantiomeric counterpart—exhibits negligible binding to bromodomains due to incompatible spatial orientation of its functional groups within the chiral binding pocket [4] [6] [7]. This disparity is evidenced by:
Table 2: Comparative Properties of JQ1 Enantiomers
Property | (+)-JQ1 | (R)-(-)-JQ1 |
---|---|---|
Stereochemistry | (S)-configuration | (R)-configuration |
BET Bromodomain Binding | High affinity (nM range) | Negligible |
Effect on c-Myc Expression | Downregulation (>80% at 1µM) | No change |
Anticancer Activity | Potent in vitro/vivo | Inactive |
Role in Research | BET inhibitor probe | Negative control |
The primary utility of (R)-(-)-JQ1 lies in its role as a rigorous negative control in mechanistic studies:
Table 3: Key Research Applications of (R)-(-)-JQ1
Application | Experimental Context | Outcome |
---|---|---|
Negative Control | c-Myc suppression in carcinomas | Confirmed on-target effect of (+)-JQ1 [10] |
PROTAC Validation | BRD4 degraders (e.g., JQ1-PROTACs) | Degradation dependent on specific stereochemistry [7] |
Viral Infection Studies | Adenovirus hexon protein expression | No effect vs. (+)-JQ1-mediated inhibition [6] |
Toxicity Screening | Endothelial-mesenchymal transition | Ruled out BET-independent cytotoxicity [6] |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9